5-O-(Triphenylmethyl)-I+/--D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-(Triphenylmethyl)-I+/–D-ribofuranose: is a derivative of ribofuranose, a sugar molecule that is part of the ribose family. This compound is characterized by the presence of a triphenylmethyl group attached to the 5th carbon of the ribofuranose ring. The triphenylmethyl group is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-(Triphenylmethyl)-I+/–D-ribofuranose typically involves the protection of the hydroxyl group at the 5th position of the ribofuranose ring. One common method involves the reaction of ribofuranose with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods: The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-O-(Triphenylmethyl)-I+/–D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The triphenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-O-(Triphenylmethyl)-I+/–D-ribofuranose is used as an intermediate in the synthesis of more complex molecules. Its stable protecting group allows for selective reactions at other positions on the ribofuranose ring .
Biology: The compound is used in the study of nucleosides and nucleotides, particularly in the synthesis of modified nucleotides for research purposes .
Medicine: In medicine, derivatives of 5-O-(Triphenylmethyl)-I+/–D-ribofuranose are explored for their potential antiviral and anticancer properties .
Industry: Industrially, the compound is used in the production of pharmaceuticals and as a building block for various chemical syntheses .
Mechanism of Action
The mechanism of action of 5-O-(Triphenylmethyl)-I+/–D-ribofuranose involves its role as a protecting group in organic synthesis. The triphenylmethyl group stabilizes the molecule and prevents unwanted reactions at the protected hydroxyl group. This allows for selective reactions at other positions on the ribofuranose ring. The removal of the triphenylmethyl group is typically achieved under acidic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
2,3-O-Isopropylidene-5-O-(triphenylmethyl)-α-D-ribofuranosyl-triphenylstannane: This compound also features a triphenylmethyl group but includes additional protective groups and a stannane moiety.
5’-O-(L-Threonylsulfamoyl)adenosine: Another nucleoside derivative with a different protecting group and functional properties.
Uniqueness: 5-O-(Triphenylmethyl)-I+/–D-ribofuranose is unique due to its specific use of the triphenylmethyl group as a protecting group. This provides stability and selectivity in synthetic reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
55726-00-6 |
---|---|
Molecular Formula |
C24H24O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23+/m1/s1 |
InChI Key |
ZAZZFZLLPGMINF-ODAXIHTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.